

Application Notes and Protocols: RNA Sequencing Analysis of EN1441-Treated Prostate Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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Introduction

Prostate cancer is a leading cause of cancer-related death in men, with its progression heavily reliant on the androgen receptor (AR) signaling pathway.[1][2] Therapies targeting this axis are standard but often fail due to resistance mechanisms, notably the expression of constitutively active AR splice variants like AR-V7, which lack the ligand-binding domain targeted by many drugs.[3][4]

EN1441 is a novel covalent small molecule designed to address this challenge. It acts as a degrader of both full-length AR and the intractable AR-V7 variant.[4][5] **EN1441** covalently targets a conserved cysteine residue (C125) within an intrinsically disordered region of AR and AR-V7.[3][6] This action initiates a two-fold mechanism: first, the destabilization and aggregation of AR proteins, which rapidly inhibits their transcriptional activity, followed by their subsequent degradation via the proteasome pathway.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA sequencing (RNA-seq) to analyze the global transcriptomic changes in androgen-independent prostate cancer cells following treatment with **EN1441**. The resulting data can elucidate the compound's potent and comprehensive inhibition of the AR transcriptional program, offering a robust method to evaluate its efficacy and mechanism of action.

Data Presentation: Summary of EN1441 Effects

The following tables summarize the quantitative data derived from transcriptomic profiling of prostate cancer cells treated with **EN1441**.

Table 1: Experimental Parameters for RNA Sequencing

Parameter	Description
Cell Line	22Rv1 (androgen-independent human prostate cancer)
Compound	EN1441
Control Compounds	Enzalutamide (AR antagonist), CMZ139 (inactive control)
Vehicle	DMSO
Treatment Concentration	5 μ M
Treatment Duration	20 hours

| Replicates | n=3 biologically independent replicates per group[3][6] |

Table 2: Key Androgen Receptor (AR) Target Genes Modulated by **EN1441**

Gene Symbol	Gene Name	Regulation by EN1441	Significance
KLK3	Kallikrein-related peptidase 3 (PSA)	Significantly Down-regulated	Canonical AR target gene; its strong suppression indicates potent inhibition of AR activity.[6]
NUP210	Nucleoporin 210	Significantly Up-regulated	A known androgen-response gene.[6]
UBE2C	Ubiquitin Conjugating Enzyme E2 C	Significantly Down-regulated	A known androgen-response gene involved in cell cycle progression.[6]
NPR3	Natriuretic Peptide Receptor 3	Significantly Down-regulated	A known androgen-response gene.[6]
SLC3A	Solute Carrier Family 3 Member 1	Significantly Up-regulated	A known androgen-response gene.[6]

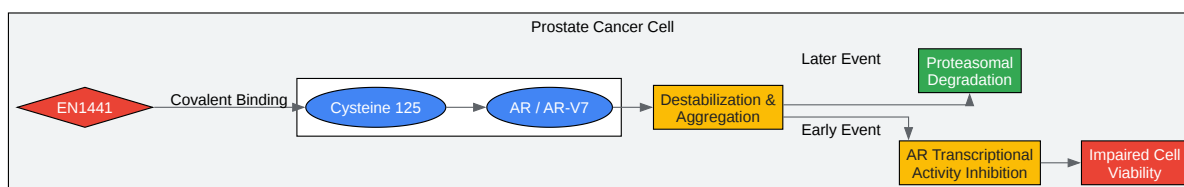
| EDN2 | Endothelin 2 | Significantly Up-regulated | A known androgen-response gene.[6] |

Table 3: Comparative Transcriptomic Effects of **EN1441** vs. Enzalutamide

Feature	EN1441	Enzalutamide
Target	AR and AR-V7 (Degradation)[6]	AR Ligand-Binding Domain (Antagonist)[6]
Effect on AR Transcriptional Activity	Complete and extensive inhibition[6][7]	Partial inhibition
Impact on KLK3 (PSA) mRNA	Significant down-regulation[6]	No significant down-regulation at the tested timepoint[6]

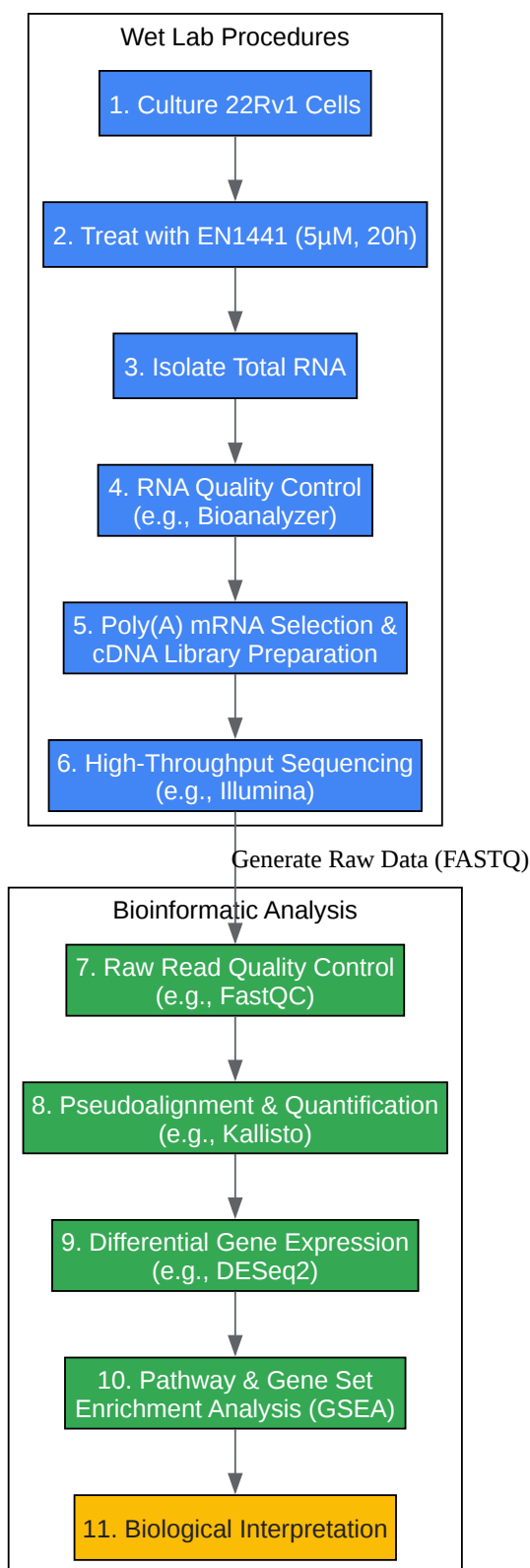
| Overall Transcriptomic Change | More extensive effect on downstream transcriptional targets[6] | Less extensive effect compared to **EN1441**[6] |

Visualizations: Pathways and Workflows



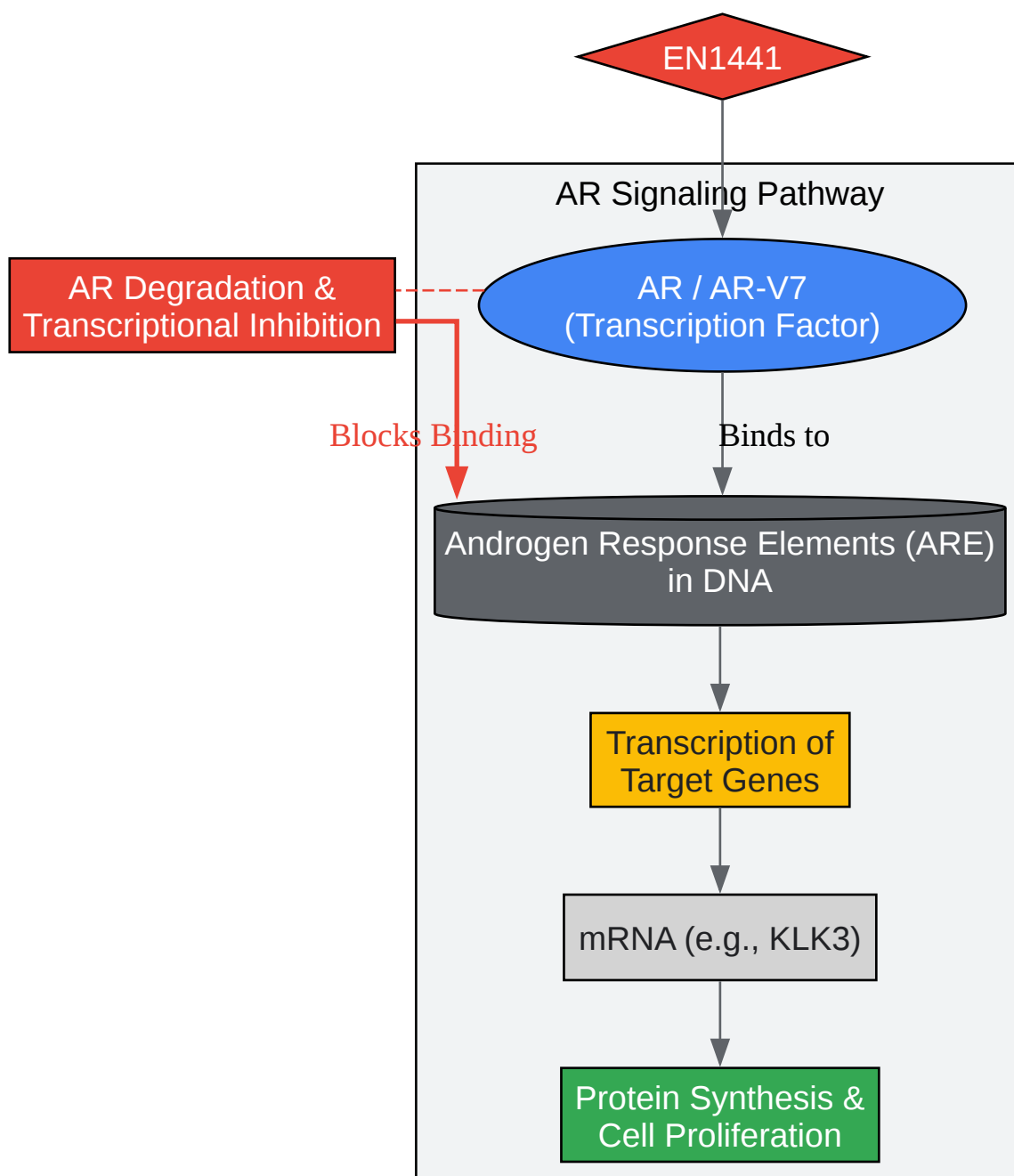
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Caption: Mechanism of action for **EN1441** in prostate cancer cells.



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Caption: Experimental workflow for RNA sequencing analysis.



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References

- 1. KEGG PATHWAY: hsa05215 [kegg.jp]
- 2. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Destabilizing Degradar of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent Destabilizing Degradar of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: RNA Sequencing Analysis of EN1441-Treated Prostate Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605074#rna-sequencing-analysis-after-en1441-treatment-in-prostate-cancer-cells]

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